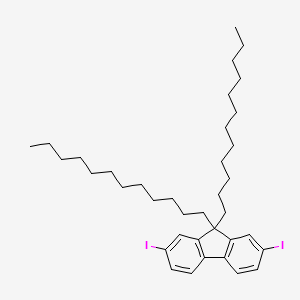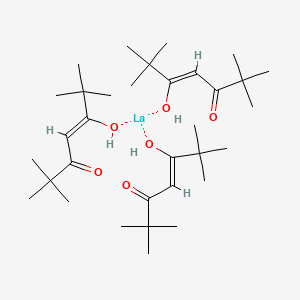
CID 72376408
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its high stability and effectiveness in catalysis, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
. The reaction conditions typically include the use of inert atmospheres and specific solvents to ensure the purity and yield of the product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and cost-effectiveness .
Analyse Des Réactions Chimiques
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, primarily focusing on palladium-catalyzed processes. These include:
Amination: Using palladium catalysts, this compound facilitates the formation of C-N bonds.
Arylation: It is used in the Suzuki-Miyaura coupling reaction to form C-C bonds.
Etherification: This reaction involves the formation of C-O bonds
Common reagents and conditions for these reactions include palladium catalysts, aryl halides, and specific solvents like tetrahydrofuran (THF) or toluene. The major products formed from these reactions are typically aryl amines, biaryl compounds, and aryl ethers .
Applications De Recherche Scientifique
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Its role in facilitating the synthesis of complex organic molecules makes it valuable in the development of pharmaceuticals.
Medicine: The compound’s ability to aid in the synthesis of biologically active molecules has potential implications in drug discovery and development.
Industry: It is used in the production of fine chemicals and materials due to its effectiveness in catalysis
Mécanisme D'action
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in palladium-catalyzed reactions. The di-tert-butylphosphino group provides steric hindrance, which enhances the stability of the palladium complex and facilitates the catalytic cycle. This results in efficient bond formation and high yields of the desired products .
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene can be compared with other similar phosphine ligands, such as:
Triphenylphosphine: While also used in palladium-catalyzed reactions, it lacks the steric hindrance provided by the di-tert-butyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: This ligand offers different electronic properties but may not provide the same level of stability in catalytic processes.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another commonly used ligand, but with different steric and electronic characteristics
The uniqueness of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene lies in its combination of steric hindrance and electronic properties, making it highly effective in specific catalytic applications.
Propriétés
Formule moléculaire |
C48H47FeP |
|---|---|
Poids moléculaire |
710.7 g/mol |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3; |
Clé InChI |
YOQRDWPCPFCDLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)










